![molecular formula C10H20O3 B12528482 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- CAS No. 657429-08-8](/img/structure/B12528482.png)
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butanol backbone, with an additional oxetane ring substituted at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- typically involves the reaction of 2-butanol with an oxetane derivative. One common method is the nucleophilic substitution reaction where 2-butanol reacts with 3-ethyl-3-oxetanyl methanol under acidic or basic conditions to form the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to maximize yield and minimize by-products. The final product is typically purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or secondary alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce oxetane rings into complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol: A primary alcohol with a similar butanol backbone but without the oxetane ring.
2-Butanol: A secondary alcohol with a similar structure but lacking the oxetane substitution.
3-Ethyl-3-oxetanol: An oxetane derivative with a similar oxetane ring but different substitution patterns.
Uniqueness
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is unique due to the presence of both the butanol backbone and the oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
657429-08-8 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1-[(3-ethyloxetan-3-yl)methoxy]butan-2-ol |
InChI |
InChI=1S/C10H20O3/c1-3-9(11)5-12-6-10(4-2)7-13-8-10/h9,11H,3-8H2,1-2H3 |
Clé InChI |
DDAHWVFFYZRMBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCC1(COC1)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


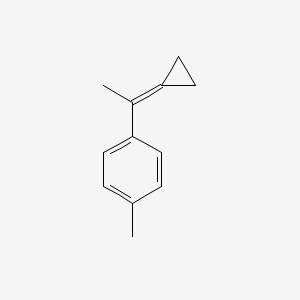
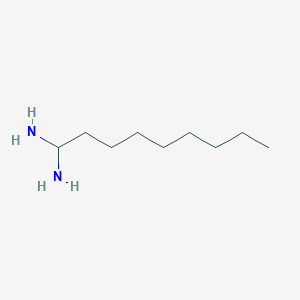
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
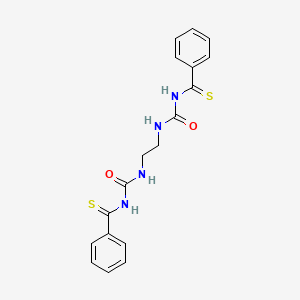
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)

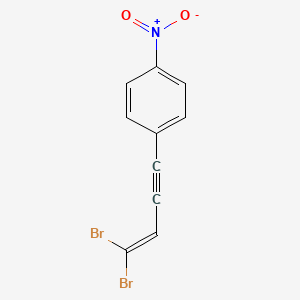


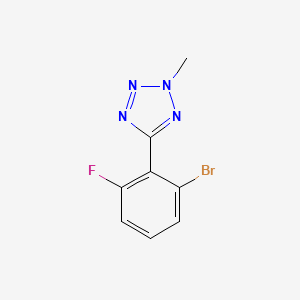
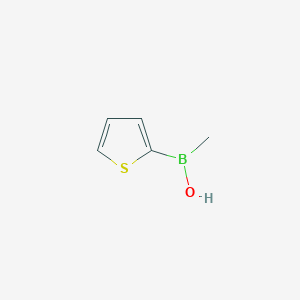
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
